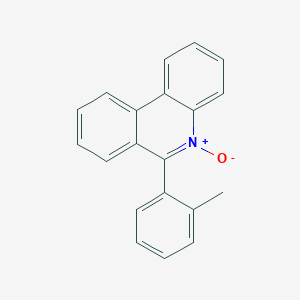
N-(1-hydroxy-1-phenylpropan-2-yl)decanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-hydroxy-1-phenylpropan-2-yl)decanamide: is a chemical compound known for its unique structure and properties. It is a ceramide analogue that has been studied for its effects on lipid metabolism and cellular processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-1-phenylpropan-2-yl)decanamide typically involves the reaction of a phenylpropanolamine derivative with decanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of production. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-hydroxy-1-phenylpropan-2-yl)decanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-(1-hydroxy-1-phenylpropan-2-yl)decanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on lipid metabolism and cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role in autophagy and cholesterol homeostasis.
Industry: Utilized in the development of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of N-(1-hydroxy-1-phenylpropan-2-yl)decanamide involves its interaction with cellular pathways and molecular targets. It affects the structures and functions of lysosomes, late endosomes, and the endoplasmic reticulum. The compound alters cholesterol homeostasis and induces autophagy by inhibiting the mTORC1 pathway . These effects highlight its potential in modulating cellular processes and its therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
N-(1-hydroxy-1-phenylpropan-2-yl)decanamide can be compared with other ceramide analogues and related compounds:
N-(1-hydroxy-3-morpholino-1-phenylpropan-2-yl)decanamide: Similar in structure but contains a morpholino group, affecting its biological activity.
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide: Contains a formamide group, which may influence its chemical reactivity and applications .
Eigenschaften
CAS-Nummer |
35922-17-9 |
|---|---|
Molekularformel |
C19H31NO2 |
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
N-(1-hydroxy-1-phenylpropan-2-yl)decanamide |
InChI |
InChI=1S/C19H31NO2/c1-3-4-5-6-7-8-12-15-18(21)20-16(2)19(22)17-13-10-9-11-14-17/h9-11,13-14,16,19,22H,3-8,12,15H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
BRCZCDQNJZAAGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


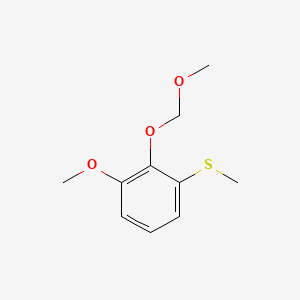
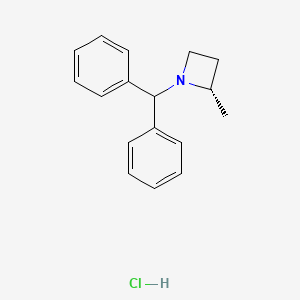
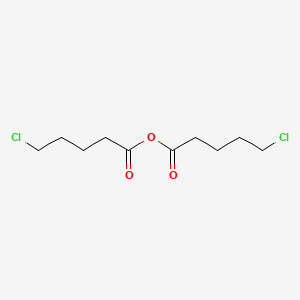
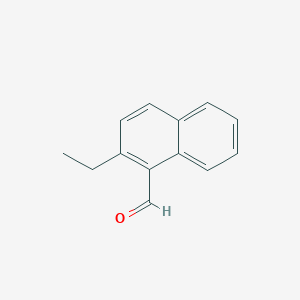
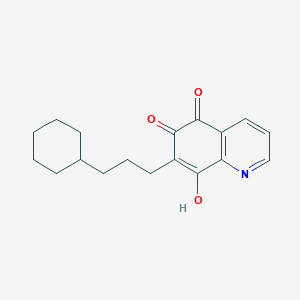
![N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide](/img/structure/B14012092.png)
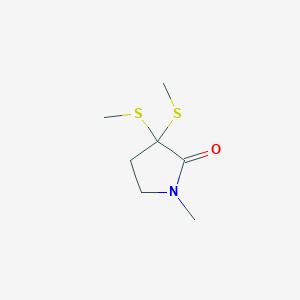
![2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione](/img/structure/B14012104.png)
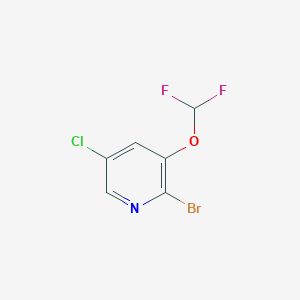
![ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B14012136.png)
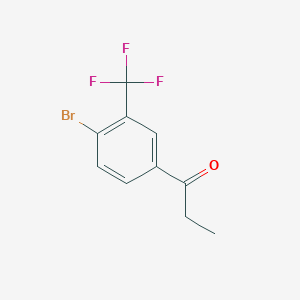

![rel-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B14012152.png)
